(4Z)-2-(1,3-benzodioxol-5-yl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of a benzodioxole derivative with a furan aldehyde under acidic or basic conditions to form the intermediate. This intermediate is then cyclized with an appropriate oxazole precursor under controlled temperature and pH conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the furan and benzodioxole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to halogenated or alkylated compounds.
Scientific Research Applications
(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Other oxazole derivatives: Similar in structure but may have different functional groups or substituents, leading to variations in their chemical and biological properties.
Uniqueness
(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of benzodioxole, furan, and oxazole rings, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C15H9NO5 |
---|---|
Molecular Weight |
283.23 g/mol |
IUPAC Name |
(4Z)-2-(1,3-benzodioxol-5-yl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H9NO5/c17-15-11(7-10-2-1-5-18-10)16-14(21-15)9-3-4-12-13(6-9)20-8-19-12/h1-7H,8H2/b11-7- |
InChI Key |
LTNRNWXTLFHRDD-XFFZJAGNSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=N/C(=C\C4=CC=CO4)/C(=O)O3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CC4=CC=CO4)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.